Anticancer Hybrid Scaffold Versatility
4-Chloropyridazin-3-amine serves as the core building block for the synthesis of 4-chloropyridazinoxyphenyl conjugates, a novel class of anticancer agents. In a comparative study of three hybrid series, the 4-chloropyridazinoxyphenyl-aromatic ketone hybrids (3a-h) exhibited superior anticancer activity across 11 cancer cell lines, outperforming the benzyloxyphenylethan-1-one hybrids (4a-e) and the thiazolidine-2,4-dione hybrid (5) [1]. Notably, compounds 3c, 3d, and 3e demonstrated PARP-1 inhibitory efficiency comparable to the approved drug olaparib [1].
| Evidence Dimension | Anticancer Activity Ranking in 11 Cancer Cell Lines |
|---|---|
| Target Compound Data | 4-Chloropyridazinoxyphenyl-aromatic ketone hybrids (3a-h) exhibit highest activity |
| Comparator Or Baseline | 4-Chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids (4a-e) and thiazolidine-2,4-dione hybrid (5) |
| Quantified Difference | Activity order: 3a-h > 4a-e > 5 |
| Conditions | Growth inhibition assay in 11 cancer cell lines |
Why This Matters
This establishes the 4-chloropyridazin-3-amine scaffold as a validated starting point for developing potent PARP-1 inhibitors, guiding procurement for anticancer drug discovery projects.
- [1] Abdelrahman NA, Al-Karmalawy AA, Jaballah MY, Yahya G, Sharaky M, Abouzid KAM. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Med Chem. 2024;15(3):981-997. View Source
